This compound falls under the category of nicotinic acid derivatives, which are known for their various biological activities, particularly in the context of neuropharmacology. Its structure allows it to interact with nicotinic acetylcholine receptors, making it of interest in the study of neurological disorders and drug development.
The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid can be achieved through several methods. A common approach involves the reaction of 6-bromonicotinic acid with 4-methylpiperazine. The synthesis typically follows these steps:
The molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinic acid consists of a pyridine ring substituted at the 6-position with a piperazine moiety that has a methyl group at the 4-position.
The compound exhibits a melting point range of approximately 158–160 °C, indicating its solid-state stability under standard conditions.
6-(4-Methylpiperazin-1-yl)nicotinic acid can engage in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or for synthesizing derivatives that may have improved pharmacological profiles.
The mechanism of action for 6-(4-Methylpiperazin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).
6-(4-Methylpiperazin-1-yl)nicotinic acid has several notable applications:
6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 132521-70-1) is a nitrogen-rich heterocyclic compound with the systematic IUPAC name 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid. Its molecular formula is C₁₁H₁₅N₃O₂, corresponding to a molecular weight of 221.26 g/mol. The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 4-methylpiperazine moiety, connected through a nitrogen-carbon bond . This hybrid architecture integrates two pharmacologically significant heterocycles: the nicotinic acid framework provides hydrogen-bonding capability via the carboxylic acid, while the piperazine ring contributes two nitrogen atoms capable of acting as hydrogen bond acceptors or donors depending on protonation state [5].
The piperazine ring predominantly adopts a chair conformation, with the methyl group at the N4 position occupying an equatorial orientation to minimize steric strain. This conformational flexibility allows the molecule to adapt to various biological targets. The basicity of the piperazine nitrogens is characterized by two distinct pKa values (approximately 5.33 and 9.73), enabling the molecule to exist in multiple protonation states under physiological conditions—a property that significantly influences its solubility, membrane permeability, and protein-binding characteristics [5]. Spectroscopic identifiers include the canonical SMILES representation (CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O) and the InChIKey (QHMVJHRGUIQPPU-UHFFFAOYSA-N), both serving as unique structural fingerprints .
Table 1: Fundamental Chemical Identifiers of 6-(4-Methylpiperazin-1-yl)nicotinic Acid
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N₃O₂ |
Molecular Weight | 221.26 g/mol |
IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
CAS Number | 132521-70-1 |
SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
InChIKey | QHMVJHRGUIQPPU-UHFFFAOYSA-N |
XLogP3 | -1.6 (indicating high hydrophilicity) |
The emergence of 6-(4-methylpiperazin-1-yl)nicotinic acid reflects strategic innovations in bioisosteric replacement strategies within medicinal chemistry. Nicotinic acid (niacin, vitamin B3) has long been investigated for lipid-modifying effects, but its clinical utility is limited by vasodilatory side effects and poor pharmacokinetics . Early research demonstrated that substituting the pyridine hydrogen with piperazine-based motifs could enhance receptor affinity while maintaining favorable metabolic stability. Piperazine derivatives first gained prominence in the 1950s as anthelmintics, evolving into versatile scaffolds for central nervous system (CNS) agents due to their ability to mimic structural elements of neurotransmitters like serotonin and dopamine [5].
This compound specifically represents a rational optimization where the 4-methylpiperazine group was incorporated at the 6-position of the nicotinic acid scaffold. This modification exploited the spatial orientation of piperazine nitrogens to engage complementary binding pockets in biological targets. Historical patent analyses reveal a surge in piperazine-nicotinic acid hybrid patents from 1990–2010, coinciding with investigations into their effects on neurotransmitter systems. Studies highlighted their potential interactions with nicotinic acetylcholine receptors (nAChRs), serotonin receptors (5-HT), and dopamine receptors, suggesting applications in depression, anxiety, and cognitive disorders [5]. Though not itself a marketed drug, this compound enabled critical structure-activity relationship (SAR) studies that informed later derivatives, positioning it as a chemical prototype for neuropharmacological agents .
As a hybrid heterocycle, 6-(4-methylpiperazin-1-yl)nicotinic acid exemplifies the synergistic potential of combining privileged scaffolds in drug discovery. The molecule integrates three distinct heterocyclic domains: a pyridine ring, a piperazine ring, and a carboxylic acid functionality—each contributing specific physicochemical and target-binding properties. Piperazine ranks as the third most prevalent nitrogen heterocycle in FDA-approved drugs (appearing in 59 drugs), while nicotinic acid derivatives are established lipid modulators [5] . Their covalent linkage creates a multifunctional scaffold capable of diverse chemical transformations.
The carboxylic acid group enables classical acylation reactions, facilitating its conversion to amides or esters—key steps in prodrug design. Nucleophilic substitution at the piperazine nitrogen allows alkylation or arylation, while the pyridine ring can undergo electrophilic additions under controlled conditions . Researchers have leveraged these reactivities to generate libraries of analogs for biological screening. For example, amidation reactions yield derivatives targeting enzymes like protein tyrosine phosphatase 1B (PTP1B), implicated in diabetes [4]. Meanwhile, the compound’s hydrogen-bonding capacity (TPSA = 56.67 Ų) and moderate logP (-1.6) make it a valuable building block for optimizing solubility and permeability in CNS-active molecules [3] [5].
Table 2: Key Reactivity Modes and Research Applications
Reaction Type | Products | Research Applications |
---|---|---|
Amidation | Carboxamides | Kinase inhibitors, receptor ligands |
Esterification | Alkyl/aryl esters | Prodrug development |
N-alkylation (piperazine) | Quaternary ammonium salts | Enhanced receptor affinity |
Decarboxylation | Unsubstituted pyridine | Fragment-based drug discovery |
Metal complexation | Coordination compounds | Catalytic or diagnostic agents |
Current research explores its utility as a precursor to nicotinonitrile derivatives (e.g., 6-(4-methylpiperazin-1-yl)nicotinonitrile, CAS: 54864-89-0) for anticancer screening [8]. Its structural compatibility with benzazole scaffolds (benzimidazole, benzoxazole) further broadens its applicability in designing anti-inflammatory and antimicrobial agents, demonstrating how this compound bridges diverse therapeutic domains through strategic heterocyclic hybridization [5].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8